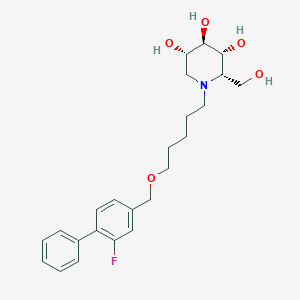
Nizubaglustat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nizubaglustat is a small molecule, orally available and brain-penetrant azasugar. It has been developed as a potential treatment for rare lysosomal storage disorders with neurological involvement, including GM1 and GM2 gangliosidoses and Niemann-Pick disease type C .
Métodos De Preparación
The synthetic routes and reaction conditions for nizubaglustat are not extensively detailed in publicly available sources. it is known that this compound is an azasugar, which typically involves the modification of sugar molecules to include nitrogen atoms. Industrial production methods for such compounds often involve multi-step organic synthesis processes, including protection and deprotection steps, selective functional group transformations, and purification techniques .
Análisis De Reacciones Químicas
Nizubaglustat, being an azasugar, is likely to undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions would depend on the specific functional groups present in the molecule and the conditions under which the reactions are carried out .
Aplicaciones Científicas De Investigación
Nizubaglustat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound can be used as a model compound to study the behavior of azasugars and their interactions with various reagents.
Biology: this compound is used to study the effects of azasugars on cellular processes, particularly those involving lysosomal storage disorders.
Medicine: this compound is being developed as a potential treatment for GM1 and GM2 gangliosidoses and Niemann-Pick disease type C. .
Industry: This compound can be used in the development of new therapeutic agents for rare diseases, providing a potential market for pharmaceutical companies
Mecanismo De Acción
Nizubaglustat exerts its effects through a unique dual mode of action. It targets the glycolipid metabolism pathway, reducing the accumulation of harmful lipids in lysosomes. This action helps to alleviate the symptoms of lysosomal storage disorders by improving lysosomal function and reducing cellular stress .
Comparación Con Compuestos Similares
Nizubaglustat is unique among azasugars due to its dual mode of action and its ability to penetrate the brain. Similar compounds include:
Miglustat: Another azasugar used to treat Gaucher disease and Niemann-Pick disease type C. Unlike this compound, miglustat primarily inhibits the enzyme glucosylceramide synthase.
Eliglustat: A glucosylceramide synthase inhibitor used to treat Gaucher disease. It does not have the dual mode of action seen in this compound.
Venglustat: Another glucosylceramide synthase inhibitor under investigation for various lysosomal storage disorders. .
This compound’s unique dual mode of action and brain penetration capabilities set it apart from these similar compounds, making it a promising candidate for the treatment of lysosomal storage disorders with neurological involvement .
Propiedades
Número CAS |
1633666-49-5 |
|---|---|
Fórmula molecular |
C24H32FNO5 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S)-1-[5-[(3-fluoro-4-phenylphenyl)methoxy]pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C24H32FNO5/c25-20-13-17(9-10-19(20)18-7-3-1-4-8-18)16-31-12-6-2-5-11-26-14-22(28)24(30)23(29)21(26)15-27/h1,3-4,7-10,13,21-24,27-30H,2,5-6,11-12,14-16H2/t21-,22-,23+,24+/m0/s1 |
Clave InChI |
IRIRASPSMMWZOM-CJRSTVEYSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@@H](N1CCCCCOCC2=CC(=C(C=C2)C3=CC=CC=C3)F)CO)O)O)O |
SMILES canónico |
C1C(C(C(C(N1CCCCCOCC2=CC(=C(C=C2)C3=CC=CC=C3)F)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


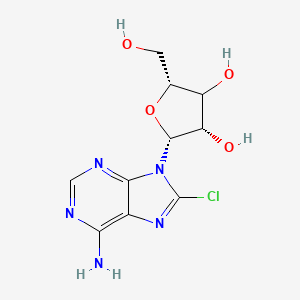
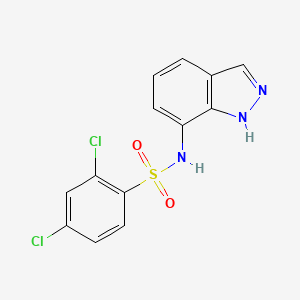
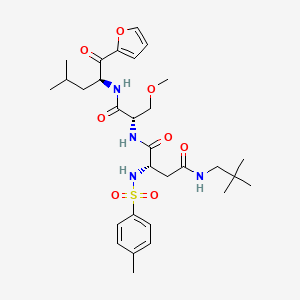
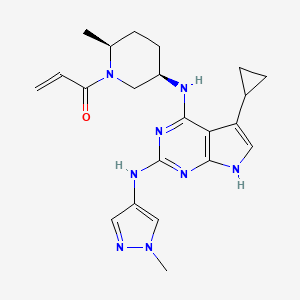
![(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)
![7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one](/img/structure/B12404332.png)

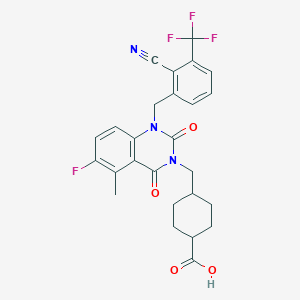
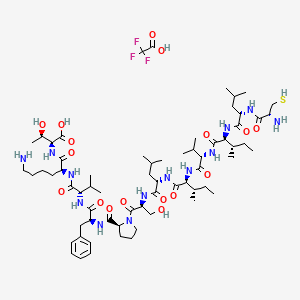
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride](/img/structure/B12404347.png)
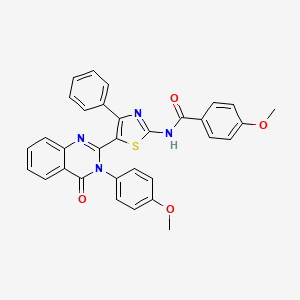
![(2R,4R,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12404373.png)
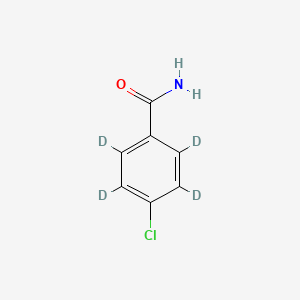
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)
